N-(2-(1H-Indol-3-yl)ethyl)adenosine

Vue d'ensemble

Description

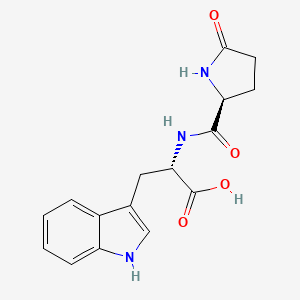

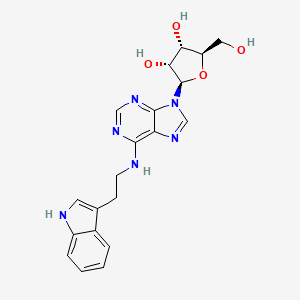

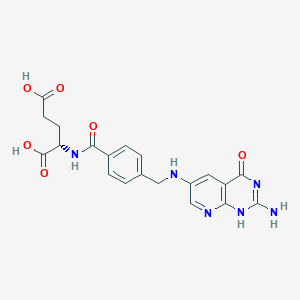

“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is a compound that has been studied in the context of auxin metabolism . It mimics the adenylated intermediate of the IAA-conjugation reaction . This compound is also known as Adenosine-5’- [2- (1H-indol-3-yl)ethyl]phosphate (AIEP) .

Synthesis Analysis

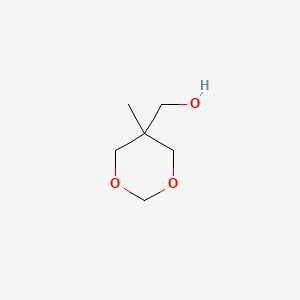

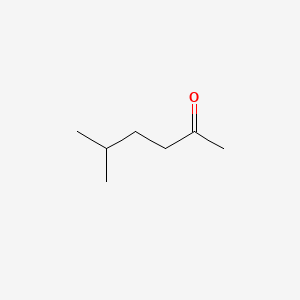

The synthesis of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” involves the reaction between tryptamine and naproxen . AIEP is proposed to compete with the binding of MgATP and IAA in the initial stages of catalysis .Molecular Structure Analysis

The molecular structure of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” has been analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Chemical Reactions Analysis

“N-(2-(1H-Indol-3-yl)ethyl)adenosine” is involved in the IAA-conjugation reaction, an important process for the regulation of auxin levels in plants . It mimics the adenylated intermediate of this reaction and competes with the binding of MgATP and IAA in the initial stages of catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(1H-Indol-3-yl)ethyl)adenosine” have been characterized. It is a white solid with a melting point of 114–115 °C .Applications De Recherche Scientifique

G Protein-Coupled Receptor (GPCR) Activation Studies

A2AR-agonist-1 is used to study the activation process of GPCRs, particularly the adenosine A2A receptor (A2aR). Unbiased microsecond-length molecular dynamics (MD) simulations have been performed to examine the conformational landscape of A2aR activation, revealing different intermediate or active receptor conformations depending on the presence of bound agonist and type of lipid environment .

Anti-Inflammatory Therapeutics

The compound has therapeutic potential due to its role in the regulation of inflammatory and immune responses. Selective A2aR agonists, including A2AR-agonist-1, are under clinical investigations for disorders such as ischemia-reperfusion injury, chronic inflammation, and infectious diseases. They work by activating PKA-dependent and/or -independent pathways to downmodulate inflammatory networks and tissue injury .

Neuromodulation Research

A2AR-agonist-1 is structurally related to tryptamine, which is involved in the regulation and modulation of multiple processes within the central nervous system, such as sleep, cognition, memory, temperature regulation, and behavior. This makes it a valuable tool for studying neuromodulation .

Analgesic Drug Development

The compound’s structure, which includes an indole moiety, is a feature shared by many neuromodulators and psychedelic derivatives. This structural similarity suggests that A2AR-agonist-1 could be used in the development of analgesic drugs, leveraging its potential neuromodulatory properties .

Antiviral Activity Exploration

Research suggests that molecules structurally related to A2AR-agonist-1, when combined with other drugs, have shown success in treating patients with influenza A infection and may have broad-spectrum antiviral activity. This opens up possibilities for its use in reducing respiratory mortality associated with viral infections like COVID-19 .

Auxin-Metabolism Studies

A2AR-agonist-1 can be a novel tool for studying auxin metabolism, which is crucial for plant growth and development. The inhibition of auxin-related enzymes by compounds like A2AR-agonist-1 can provide insights into the biosynthetic pathways of plant hormones .

Mécanisme D'action

Target of Action

A2AR-agonist-1, also known as N-(2-(1H-Indol-3-yl)ethyl)adenosine, is a potent agonist of the Adenosine A2A Receptor (A2AR) and Equilibrative Nucleoside Transporter 1 (ENT1) . A2AR is a G protein-coupled receptor (GPCR) that plays a central role in a broad range of physiological processes, including sleep regulation, angiogenesis, and modulation of the immune system .

Mode of Action

The A2AR-agonist-1 interacts with its targets, A2AR and ENT1, by binding to them. This binding induces key conformational changes in A2AR, which are central to signal transduction . The activation of A2AR by the agonist facilitates G protein coupling and ultimately signal transduction .

Biochemical Pathways

The activation of A2AR leads to an increase in cyclic AMP (cAMP) levels, which in turn activates Protein Kinase A (PKA). This PKA-dependent pathway is responsible for the down-modulation of inflammatory networks and tissue injury . The activation of A2AR can also lead to PKA-independent pathways .

Pharmacokinetics

The bioavailability of a2ar-agonist-1 is likely influenced by its interaction with ent1, a transporter that facilitates the uptake of nucleosides and their analogs across cell membranes .

Result of Action

The activation of A2AR by A2AR-agonist-1 can have various molecular and cellular effects. For instance, it can modulate the immune response and inflammation, potentially providing therapeutic benefits in a variety of pathophysiological conditions, including sleep disorders, cancer, and dementia .

Action Environment

The action, efficacy, and stability of A2AR-agonist-1 can be influenced by various environmental factors. For instance, the inflammatory environment can have a strong impact on the effect of A2AR-agonist-1 on the Th17 autoimmune response . Moreover, the lipid environment in which A2AR is embedded can influence the receptor’s conformational landscape and thus its activation by A2AR-agonist-1 .

Orientations Futures

Propriétés

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-[2-(1H-indol-3-yl)ethylamino]purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4/c27-8-14-16(28)17(29)20(30-14)26-10-25-15-18(23-9-24-19(15)26)21-6-5-11-7-22-13-4-2-1-3-12(11)13/h1-4,7,9-10,14,16-17,20,22,27-29H,5-6,8H2,(H,21,23,24)/t14-,16-,17-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCNEMXXKWZPHR-WVSUBDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)C5C(C(C(O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)CCNC3=C4C(=NC=N3)N(C=N4)[C@H]5[C@@H]([C@@H]([C@H](O5)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961808 | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

A2AR-agonist-1 | |

CAS RN |

41552-95-8 | |

| Record name | Adenosine, N-(2-(1H-indol-3-yl)ethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041552958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(1H-Indol-3-yl)ethyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(6-hydroxynaphthalen-1-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B1664660.png)

![9-Phenyl-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine](/img/structure/B1664661.png)